Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-

Description

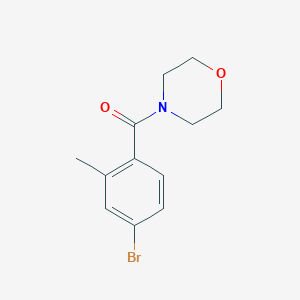

Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl- (IUPAC name: (4-bromo-2-methylphenyl)(morpholin-4-yl)methanone) is a ketone derivative featuring a 4-bromo-2-methylphenyl group and a 4-morpholinyl moiety. The phenyl ring is substituted with a bromine atom at the para position and a methyl group at the ortho position, while the morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is attached via its nitrogen atom to the carbonyl group.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-9-8-10(13)2-3-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLKGCWVHHBZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position, forming 4-bromo-2-methylphenyl.

Formation of Methanone: The brominated compound is then reacted with morpholine in the presence of a suitable base, such as triethylamine, in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced methanone derivative.

Scientific Research Applications

Chemistry

Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl- serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.

- Oxidation and Reduction Reactions : The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

| Reaction Type | Products Formed |

|---|---|

| Substitution | (4-amino-2-methylphenyl)(morpholino)methanone |

| Oxidation | Carboxylic acids or ketones |

| Reduction | Alcohols or amines |

| Hydrolysis | Corresponding carboxylic acid and morpholine |

Biology

In biological research, Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl- has been investigated for its potential as a biochemical probe or inhibitor in various biological pathways. Its interaction with specific molecular targets may lead to alterations in cellular processes, making it a subject of interest in studies related to:

- Enzyme Inhibition : Potential use as an inhibitor for specific enzymes involved in metabolic pathways.

- Pharmacological Studies : Exploration of its therapeutic properties, including anti-inflammatory and anticancer activities.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for developing new therapeutic agents. Its structural features may contribute to:

- Anticancer Research : Investigating its efficacy against cancer cell lines.

- Anti-inflammatory Properties : Exploring its potential to modulate inflammatory pathways.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl- exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development.

- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit specific enzymes involved in cancer metabolism, highlighting its role as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The aryl group in morpholinyl methanones is a critical determinant of their properties. Below is a comparative analysis of key analogs:

Halogenated Derivatives

- (4-Fluorophenyl)-4-morpholinyl-methanone (CAS 1978-65-0, ): Substituents: A fluorine atom at the para position. Implications: Fluorine’s smaller size and strong electron-withdrawing nature may enhance metabolic stability compared to bromine.

- (4-Bromo-3-trifluoromethylphenyl)-4-morpholinyl-methanone (CAS 1073494-25-3, ): Substituents: Bromine at para and trifluoromethyl (CF₃) at meta positions. Implications: The CF₃ group introduces significant lipophilicity and electron-withdrawing effects, which could enhance membrane permeability but reduce aqueous solubility. The meta-CF₃ may create steric clashes in binding pockets compared to the ortho-methyl group in the target compound.

Amino-Substituted Derivatives

- (4-Aminophenyl)-4-morpholinyl-methanone (CAS 51207-86-4, ): Substituents: An amino (-NH₂) group at the para position. Implications: The amino group’s electron-donating properties and hydrogen-bonding capacity contrast sharply with bromine’s electron-withdrawing effects. This derivative may exhibit improved solubility in polar solvents but reduced stability under oxidative conditions.

Methyl-Substituted Derivatives

The target compound’s ortho-methyl group introduces steric hindrance, which may restrict rotational freedom and influence conformational preferences.

Heterocyclic Modifications

Morpholinyl vs. Piperazinyl Groups

- AM630 (6-iodo-2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-ylmethanone, ): Contains a morpholinyl-ethyl side chain linked to an indole core. Biological Relevance: AM630 is a cannabinoid receptor antagonist, highlighting the role of morpholinyl groups in modulating receptor interactions. The target compound’s simpler structure (lacking the indole and methoxyphenyl groups) may reduce receptor affinity but improve synthetic accessibility.

- [6-Bromo-2-(4-methoxyphenyl)quinolin-4-yl][4-(2-furoyl)piperazin-1-yl]methanone (): Features a piperazinyl group instead of morpholinyl.

Physicochemical Properties

A comparative table of key analogs is provided below:

Biological Activity

Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications, particularly in oncology and other proliferative diseases.

Chemical Structure and Properties

Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl- has a distinctive structure characterized by a morpholine ring and a bromo-substituted phenyl group. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 271.15 g/mol |

| CAS Number | 276677-17-9 |

Research indicates that Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl- exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. These pathways are crucial for cell proliferation and survival, particularly in cancer cells.

- Kinase Inhibition : The compound has been identified as a selective inhibitor of MEK (Mitogen-Activated Protein Kinase Kinase), which plays a pivotal role in the MAPK/ERK signaling pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell growth .

- Antiproliferative Effects : Studies have demonstrated that Methanone can reverse the transformed phenotype of cancer cells, inhibiting their ability to grow independently of external mitogens. This effect is particularly relevant for tumors with mutations in the Ras oncogene .

Case Studies

- In Vitro Studies : In vitro experiments using various cancer cell lines have shown that Methanone effectively reduces cell viability and induces apoptosis at micromolar concentrations. For instance, a study reported that doses ranging from 1 to 10 µM resulted in significant cytotoxicity against breast cancer cell lines .

- Animal Models : Preclinical studies involving animal models have confirmed the compound's efficacy in reducing tumor growth. In xenograft models, administration of Methanone led to a notable decrease in tumor size compared to control groups .

Safety and Toxicology

While Methanone shows promising biological activity, it is essential to evaluate its safety profile. Initial toxicity assessments indicate that the compound has a manageable safety margin; however, further studies are warranted to establish comprehensive toxicological data.

| Toxicity Parameter | Value |

|---|---|

| LD50 (mouse) | >200 mg/kg |

| Therapeutic Index | TBD (To Be Determined) |

Q & A

Q. What are the recommended synthetic routes for Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-, and what experimental conditions optimize yield?

The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. Key steps include:

- Bromo-substitution : Introduce bromine at the para position of a 2-methylphenyl group using brominating agents like NBS (N-bromosuccinimide) under UV light or catalytic conditions .

- Morpholine incorporation : React the brominated intermediate with morpholine via nucleophilic aromatic substitution (SNAr), typically in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Ketone formation : Use acetyl chloride or similar acylating agents in the presence of Lewis acids (e.g., AlCl₃) for methanone group introduction .

Q. Optimization tips :

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Purify via column chromatography (silica gel, gradient elution) to isolate the product (>90% purity) .

Q. How should researchers characterize this compound’s structure and purity?

Primary techniques :

- NMR spectroscopy : Confirm substituent positions using ¹H NMR (e.g., morpholine protons at δ 3.6–3.8 ppm; bromine’s deshielding effect on aromatic protons) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (expected [M+H]⁺ ~308.04 g/mol) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX for refinement .

Q. Purity assessment :

- HPLC : Use a C18 column (acetonitrile/water 70:30) to detect impurities (<2%) .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s intermolecular interactions?

Single-crystal X-ray diffraction reveals:

- Hydrogen-bonding networks : Morpholine’s oxygen and nitrogen participate in C–H···O/N interactions, stabilizing the crystal lattice .

- Graph set analysis : Assign motifs (e.g., R₂²(8) rings) to classify hydrogen-bond patterns using Etter’s methodology .

- Torsional angles : The dihedral angle between the phenyl and morpholine rings (~45°) impacts π-stacking and solubility .

Q. What strategies mitigate competing side reactions during synthesis?

Common side reactions :

- Over-bromination : Controlled stoichiometry (1:1.05 substrate:NBS ratio) minimizes di-brominated byproducts .

- Morpholine ring-opening : Avoid acidic conditions (pH >7) to prevent morpholine degradation .

Q. Mitigation :

- In situ quenching : Add NaHCO₃ after bromination to neutralize HBr .

- Catalyst screening : Use Pd(OAc)₂ for selective SNAr, reducing aryl halide coupling byproducts .

Q. How does computational modeling predict the compound’s reactivity and pharmacophore features?

Methods :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilic regions (e.g., ketone carbonyl) .

- Docking studies : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina; the morpholine group enhances hydrogen-bond acceptor capacity .

Q. Key parameters :

- LogP : ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity .

Q. What are the stability considerations for long-term storage?

Degradation pathways :

- Hydrolysis : The ketone group is susceptible to nucleophilic attack in aqueous media. Store in anhydrous conditions (desiccator with silica gel) .

- Light sensitivity : Bromine’s lability requires amber vials to prevent radical-mediated decomposition .

Q. Stability assays :

- Accelerated aging : Monitor via ¹H NMR after 30 days at 40°C; >95% purity retained in argon atmosphere .

Q. How can researchers resolve contradictions in spectral data?

Case example : Discrepant ¹³C NMR signals for the morpholine carbons may arise from dynamic effects. Solutions :

- Variable-temperature NMR : Conduct at 25°C and −40°C to observe splitting due to ring puckering .

- 2D experiments (HSQC, HMBC) : Correlate proton and carbon signals to confirm assignments .

Q. What in vitro assays evaluate the compound’s biological activity?

Recommended assays :

- Kinase inhibition : Screen against CDK2 or MAPK using fluorescence polarization .

- Cytotoxicity : Test in HEK293 cells (IC₅₀ determination via MTT assay) .

Controls : Include structurally related analogs (e.g., non-brominated derivatives) to isolate bromine’s electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.